2H-1,3-Diazepine 2H-1,3-Diazepine
Brand Name: Vulcanchem
CAS No.: 291-88-3
VCID: VC18530118
InChI: InChI=1S/C5H6N2/c1-2-4-7-5-6-3-1/h1-4H,5H2
SMILES:
Molecular Formula: C5H6N2
Molecular Weight: 94.11 g/mol

2H-1,3-Diazepine

CAS No.: 291-88-3

Cat. No.: VC18530118

Molecular Formula: C5H6N2

Molecular Weight: 94.11 g/mol

* For research use only. Not for human or veterinary use.

2H-1,3-Diazepine - 291-88-3

Specification

CAS No. 291-88-3
Molecular Formula C5H6N2
Molecular Weight 94.11 g/mol
IUPAC Name 2H-1,3-diazepine
Standard InChI InChI=1S/C5H6N2/c1-2-4-7-5-6-3-1/h1-4H,5H2
Standard InChI Key MSRJJSCOWHWGGX-UHFFFAOYSA-N
Canonical SMILES C1N=CC=CC=N1

Introduction

Structural and Molecular Features of 2H-1,3-Diazepine

2H-1,3-Diazepine (C₅H₇N₂) is characterized by a seven-membered ring with two nitrogen atoms separated by one carbon atom. The 2H designation indicates the presence of a double bond between the 2- and 3-positions, leading to partial unsaturation. The compound’s canonical SMILES representation is C1C=NC=NCC1, reflecting its tautomeric equilibrium. Theoretical studies suggest that the 2H tautomer is more stable than the 4H counterpart due to reduced angle strain . Substituents at the 4-, 5-, or 7-positions modulate electronic properties, as seen in derivatives like hexahydro-2H-1,3-diazepine-2-thione (CAS 5700-04-9), where a thione group enhances ring planarity .

Synthetic Methodologies

Ring Expansion of Pyrimidine Precursors

A common route involves the ring expansion of 4-chloromethyl-1,2,3,4-tetrahydro-2-oxopyrimidine-5-carboxylates. Treatment with nucleophiles (e.g., methoxide, cyanide) induces expansion to 7-substituted 2,3,6,7-tetrahydro-2-oxo-1H-1,3-diazepines . For example, reaction with potassium methoxide yields the 7-methoxy derivative (Fig. 1A) . This method achieves yields exceeding 80% and is scalable for combinatorial libraries.

Table 1: Representative 2H-1,3-Diazepine Syntheses

Starting MaterialReagentProductYield (%)Reference
4-Chloromethyl pyrimidineKOMe/MeOH7-Methoxy-2H-1,3-diazepine85
3-Azidopyridinehv/NaOMe4-Methoxy-5H-1,3-diazepine62

Photolysis of 3-Azidopyridines

Photolysis of 2-unsubstituted 3-azidopyridines in the presence of sodium methoxide generates 4-methoxy-5H-1,3-diazepines via azirine intermediates . This pathway is highly selective for 1,3-diazepines over 1,4-isomers, with yields dependent on substituent electronic effects .

Acid-Catalyzed Rearrangements

2H-1,3-Diazepines undergo acid-catalyzed rearrangements to pyrrole derivatives. For instance, treatment with methanolic HCl converts 7-methoxy-2H-1,3-diazepine into methyl 1-carbamoyl-2-methylpyrrole-3-carboxylate (Fig. 1B) . This reactivity is attributed to protonation at N-1, followed by methoxyl-assisted cleavage and cyclization .

Physical and Spectroscopic Properties

Melting Points and Solubility

Hexahydro-2H-1,3-diazepine-2-thione derivatives exhibit melting points of 180–181°C, while unsaturated analogs are typically liquids at room temperature . The parent compound is soluble in polar aprotic solvents (DMF, DMSO) but insoluble in hexane.

Spectroscopic Characterization

  • NMR: The ¹H-NMR spectrum of 7-methoxy-2H-1,3-diazepine shows a singlet at δ 3.45 ppm (2-OMe), a quartet at δ 3.70 ppm (Hₐ), and a broadened doublet at δ 2.67 ppm (H₆) .

  • UV-Vis: Absorption maxima near 265 nm (ε ≈ 13,000) indicate a conjugated ureidocrotonate chromophore .

  • Mass Spectrometry: Base peaks often arise from McLafferty rearrangements, as seen in 7-succinimino derivatives .

Chemical Reactivity and Derivatives

Nucleophilic Substitution

The 7-position is highly susceptible to nucleophilic attack. Reacting 2H-1,3-diazepines with potassium cyanide or diethyl sodiomalonate yields 7-cyano or 7-dialkoxycarbonylmethyl derivatives, respectively . These reactions proceed via SN₂ mechanisms, with retention of ring integrity.

Cycloadditions and Bicyclic Systems

Intramolecular Michael additions with sulfhydryl ions produce 3-oxo-8-thia-2,4-diazabicyclo[3.2.1]octanes (Fig. 1C) . These bicyclic systems are confirmed by NMR coupling constants (e.g., J = 14.5 Hz for homoallylic interactions) .

Stability and Degradation Pathways

2H-1,3-Diazepines are thermally stable below 100°C but degrade under prolonged storage. Hydrolytic ring-opening in aqueous media generates ketoesters (e.g., 11 in Scheme 2) , which can cyclize to pyrroles under acidic conditions.

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